One of the primary applications of Amino-PEG12-alcohol is as a conjugation linker. Its structure combines two key functional groups:
This group allows Amino-PEG12-alcohol to react with various molecules containing carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, or carbonyls (ketones and aldehydes) []. This ability makes it useful for attaching various moieties to target molecules in research settings [, ].
The presence of a hydroxyl group provides an additional benefit. It allows for further derivatization of the linker after conjugation. This means researchers can introduce new functionalities after the initial attachment, enabling them to tailor the molecule for specific research needs [].
Here are some examples of how Amino-PEG12-alcohol's conjugation properties are utilized in research:
Amino-PEG12-alcohol is a polyethylene glycol derivative characterized by the presence of an amino group and a hydroxyl group. Its chemical formula is C24H51NO12, and it has a molecular weight of approximately 513.68 g/mol. This compound is soluble in water, making it particularly useful in biological applications. The amino group allows for various
These reactions make Amino-PEG12-alcohol a valuable linker in bioconjugation and drug delivery systems.
Amino-PEG12-alcohol exhibits low toxicity and good biocompatibility, making it suitable for use in pharmaceutical applications. Its hydrophilic nature enhances the solubility of conjugated drugs, improving their pharmacokinetic properties. Additionally, the compound's ability to form stable conjugates with biomolecules allows for targeted drug delivery and improved therapeutic efficacy .
The synthesis of Amino-PEG12-alcohol typically involves the following steps:
This synthetic route ensures high yields and purity of Amino-PEG12-alcohol.
Amino-PEG12-alcohol is employed in various fields:
Studies on Amino-PEG12-alcohol focus on its interactions with biomolecules. The compound's amino and hydroxyl groups facilitate binding with proteins, nucleic acids, and other macromolecules. Research indicates that these interactions can enhance the delivery of therapeutic agents while minimizing adverse effects. For instance, conjugates formed with Amino-PEG12-alcohol show improved stability and bioavailability compared to non-conjugated counterparts .
Amino-PEG12-alcohol shares similarities with other polyethylene glycol derivatives but has unique features that distinguish it:
Compound Name | Functional Groups | Unique Features |
---|---|---|
Amino-PEG4-alcohol | Amino, Hydroxyl | Shorter chain length; less hydrophilic |
Amino-PEG8-alcohol | Amino, Hydroxyl | Intermediate chain length; moderate solubility |
Methoxy-PEG12-alcohol | Methoxy, Hydroxyl | Lacks amino functionality; primarily used for solubility |
Dipeptide-PEG12 | Peptide bond, Hydroxyl | Incorporates peptide linkages; enhances biological activity |
Amino-PEG12-alcohol's longer polyethylene glycol chain offers enhanced solubility and flexibility compared to shorter analogs, making it particularly effective for drug delivery applications .
The synthesis of amino-polyethylene glycol twelve-alcohol follows well-established multi-step pathways that have been extensively developed for polyethylene glycol functionalization. These traditional approaches typically involve sequential transformations of the hydroxyl terminal groups through various intermediate compounds to introduce the desired amino functionality while preserving the terminal alcohol group [1].
The most widely employed traditional route for synthesizing amino-polyethylene glycol twelve-alcohol begins with the tosylation of the hydroxyl-terminated polyethylene glycol twelve precursor. This process involves the conversion of the primary hydroxyl group to a tosylate ester, which serves as an excellent leaving group for subsequent nucleophilic displacement reactions [1] [2] [3].
The tosylation step typically utilizes tosyl chloride in the presence of a base such as triethylamine or pyridine in an anhydrous organic solvent. The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures, achieving high conversion yields of 85-95% [2]. The mesylation alternative using methanesulfonyl chloride has also been reported, providing similar activation of the terminal hydroxyl group for subsequent transformations [1] [3].
Following tosylation, the azidation step involves nucleophilic displacement of the tosylate group with sodium azide. This reaction is commonly performed in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures ranging from 60-80°C [1] [4]. The azidation reaction typically achieves conversion yields of 80-90%, producing azido-polyethylene glycol twelve-alcohol as an intermediate [5].
Table 2.1: Tosylation and Azidation Reaction Conditions
Reaction Step | Reagent | Solvent | Temperature | Time | Yield |
---|---|---|---|---|---|
Tosylation | Tosyl chloride/TEA | DCM | 0-25°C | 2-4 h | 85-95% |
Mesylation | MsCl/TEA | DCM | 0-25°C | 1-3 h | 88-92% |
Azidation | NaN₃ | DMF | 60-80°C | 6-12 h | 80-90% |
The azido intermediate serves as a versatile precursor that can be readily converted to the corresponding amine through various reduction methodologies. The azide functional group provides stability during storage and handling while maintaining high reactivity toward reduction conditions [1].
Catalytic hydrogenation represents the classical approach for converting azido-polyethylene glycol twelve-alcohol to the target amino compound. This transformation typically employs heterogeneous catalysts such as palladium on carbon, platinum oxide, or Raney nickel under hydrogen atmosphere [1].
The hydrogenation reaction proceeds under mild conditions, typically at room temperature and atmospheric or slightly elevated hydrogen pressure. Palladium on carbon has emerged as the preferred catalyst due to its high selectivity and compatibility with polyethylene glycol substrates [6]. The reaction typically achieves quantitative conversion within 2-6 hours, producing amino-polyethylene glycol twelve-alcohol in yields of 90-98% [1].
Alternative catalytic systems have been developed to improve reaction efficiency and selectivity. Rhodium-molybdenum oxide supported on silica has been reported to provide excellent selectivity for amino alcohol formation while maintaining complete retention of stereochemical configuration when applicable [7]. This catalyst system operates effectively in aqueous solvents, eliminating the need for anhydrous conditions and simplifying product isolation.
Table 2.2: Catalytic Hydrogenation Methods
Catalyst System | Solvent | Pressure | Temperature | Time | Yield |
---|---|---|---|---|---|
Pd/C | EtOH | 1 atm H₂ | 25°C | 2-6 h | 90-98% |
PtO₂ | MeOH | 1 atm H₂ | 25°C | 3-8 h | 88-95% |
Rh-MoOₓ/SiO₂ | H₂O | 1 atm H₂ | 25°C | 4-12 h | 92-96% |
The catalytic hydrogenation approach offers several advantages including mild reaction conditions, high selectivity, and straightforward product isolation. However, the method requires careful handling of hydrogen gas and may be limited by catalyst cost and recyclability considerations in large-scale applications.
Recent advances in catalytic methodology have led to the development of more efficient and environmentally sustainable approaches for amino-polyethylene glycol twelve-alcohol synthesis. These novel strategies focus on improving reaction selectivity, reducing synthetic steps, and developing more atom-economical transformations.
Solvent selection plays a critical role in determining the efficiency and selectivity of nucleophilic displacement reactions involved in amino-polyethylene glycol twelve-alcohol synthesis. Recent studies have demonstrated that careful optimization of reaction media can significantly enhance both reaction rates and product yields while reducing environmental impact [8].
The use of zinc-mediated reduction systems in mixed aqueous-organic solvents has emerged as a particularly effective approach. This methodology employs zinc powder in the presence of ammonium chloride in a tetrahydrofuran-water mixture to achieve direct conversion of azido-polyethylene glycol intermediates to the corresponding amines [1] [9]. The reaction proceeds under mild conditions with isolated yields of 82-99% and end-group conversions exceeding 99% as determined by nuclear magnetic resonance spectroscopy and matrix-assisted laser desorption ionization time-of-flight mass spectrometry [1].
Table 2.3: Solvent Effects on Zinc-Mediated Azide Reduction
Solvent System | Zinc Equiv. | NH₄Cl Equiv. | Temperature | Time | Yield |
---|---|---|---|---|---|
THF/H₂O (5:2) | 2.0 | 4.0 | Reflux | 72 h | 82-99% |
EtOH/H₂O (3:1) | 2.0 | 4.0 | Reflux | 48 h | 85-95% |
DMF | 2.0 | 4.0 | 80°C | 24 h | 78-88% |
The zinc reduction methodology offers several advantages over traditional catalytic hydrogenation approaches. The reaction proceeds without requiring anhydrous conditions or specialized equipment for hydrogen handling. Additionally, the zinc reduction system demonstrates excellent functional group tolerance and can be readily scaled for industrial production [1].
Alternative solvent systems have been investigated to further optimize reaction conditions. Supercritical carbon dioxide has been explored as an environmentally benign reaction medium for polyethylene glycol conjugation reactions, demonstrating promising results with yields exceeding 82% under optimized pressure and temperature conditions [6]. The use of supercritical carbon dioxide eliminates the need for organic solvents and facilitates product isolation through simple depressurization.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating polyethylene glycol functionalization reactions while improving reaction efficiency and selectivity. This approach utilizes microwave irradiation to provide rapid and uniform heating, enabling shorter reaction times and higher yields compared to conventional thermal heating methods [10] [11].
The microwave-assisted functionalization of polyethylene glycol derivatives typically involves the direct reaction of hydroxyl-terminated polyethylene glycol with functionalizing reagents under microwave irradiation. For amino-alcohol synthesis, this approach can involve the microwave-promoted coupling of amine-containing reagents with activated polyethylene glycol derivatives [10].
Table 2.4: Microwave-Assisted Functionalization Conditions
Functionalizing Agent | Power | Temperature | Time | Solvent | Yield |
---|---|---|---|---|---|
Methacrylic anhydride | Max | 120°C | 5 min | Neat | 90-98% |
Amino acids | 800 W | 80°C | 2-4 min | PEG-400 | 94-98% |
Tosyl derivatives | Max | 100°C | 3 min | Neat | 85-95% |
The microwave-assisted approach offers significant advantages in terms of reaction time reduction and energy efficiency. Traditional thermal heating methods that require several hours can be completed within minutes under microwave irradiation. The method also demonstrates improved functional group tolerance and reduced side product formation due to the rapid and selective heating characteristics of microwave energy [10].
Recent developments in microwave-assisted polyethylene glycol functionalization have focused on solvent-free conditions to further improve environmental sustainability. The use of polyethylene glycol derivatives as both reactant and solvent medium has been successfully demonstrated, eliminating the need for additional organic solvents while maintaining high reaction efficiency [12].
Ruthenium-catalyzed hydrogen borrowing methodology represents another significant advancement in polyethylene glycol-amine conjugation. This approach utilizes ruthenium para-cymene chloride dimeric complexes with phosphorus-containing ligands such as diphenylphosphinoferrocene or diphenylphosphinoethane to achieve direct reductive amination of polyethylene glycol derivatives [13] [14]. The methodology enables the formation of primary and secondary amine products in good yields while avoiding the need for stoichiometric reducing agents.
Table 2.5: Ruthenium-Catalyzed Reductive Amination Results
Substrate | Catalyst Loading | Ligand | Temperature | Time | Yield |
---|---|---|---|---|---|
PEG-alcohol | 5 mol% | dppf | 120°C | 24 h | 60-85% |
PEG-aldehyde | 5 mol% | DPE | 110°C | 18 h | 65-80% |
PEG-ketone | 10 mol% | dppf | 130°C | 36 h | 55-75% |
The ruthenium-catalyzed methodology demonstrates excellent functional group compatibility and can accommodate a wide range of amine nucleophiles. The reaction proceeds through a hydrogen borrowing mechanism that generates water as the only stoichiometric byproduct, contributing to improved atom economy and reduced waste generation [13] [14].
Amino-PEG12-alcohol demonstrates exceptional solubility characteristics across multiple solvent systems, primarily attributed to its hydrophilic polyethylene glycol backbone combined with terminal amino and hydroxyl functional groups. The compound exhibits high water solubility, with the twelve-unit PEG chain providing significant hydrophilic character that enhances dissolution in aqueous environments [1] [2].
The compound shows excellent solubility in pure water and physiological buffer systems, including phosphate buffered saline (PBS) [1] [2] [3]. This high aqueous solubility stems from the extensive hydrogen bonding capability of the polyethylene glycol backbone, which contains eleven ether oxygen atoms capable of forming hydrogen bonds with water molecules. The terminal amino group further enhances water solubility through its ability to form additional hydrogen bonds and, under physiological conditions, exist in a protonated state that increases electrostatic interactions with the aqueous medium [4] [5].
Temperature-dependent solubility studies reveal that, like other polyethylene glycol derivatives, amino-PEG12-alcohol solubility increases with elevated temperatures [6] [7]. This behavior follows typical polymer dissolution patterns where increased thermal energy facilitates chain mobility and solvent-polymer interactions. The solubility enhancement with temperature is particularly pronounced in water systems, where the polymer-water hydrogen bonding network becomes more dynamic at higher temperatures [8].
Amino-PEG12-alcohol demonstrates broad solubility in polar organic solvents, including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM) [1] [2] [9]. This versatility makes the compound particularly valuable for synthetic applications and bioconjugation reactions that require organic solvent conditions. The compound also shows good solubility in alcoholic solvents such as methanol and ethanol, with solubility enhanced by mild warming [6] [9].
In contrast to its excellent polar solvent compatibility, amino-PEG12-alcohol exhibits poor solubility in non-polar hydrocarbon solvents [6] [9]. This selectivity is expected based on the polar nature of the PEG backbone and the hydrophilic terminal groups. The solubility profile aligns with Hansen solubility parameter predictions for polyethylene glycol derivatives, where polar and hydrogen-bonding components dominate the dissolution behavior [10].
The molecular weight of 545.7 g/mol positions amino-PEG12-alcohol in an optimal range for maintaining excellent water solubility while providing sufficient molecular size for bioconjugation applications [11] [12]. Comparative studies of polyethylene glycol derivatives indicate that compounds in this molecular weight range retain the favorable solubility characteristics of lower molecular weight PEGs while offering improved pharmacokinetic properties compared to smaller analogs [13] [14].
The thermal stability profile of amino-PEG12-alcohol follows established patterns for polyethylene glycol derivatives, with degradation kinetics strongly dependent on atmospheric conditions and temperature exposure duration. Understanding these thermal characteristics is crucial for determining optimal storage conditions and processing parameters for applications involving elevated temperatures.
In the presence of air, amino-PEG12-alcohol undergoes oxidative degradation following a random chain scission mechanism characteristic of polyethylene glycol polymers [15] [16]. The degradation process initiates at approximately 200-220°C under atmospheric conditions, with significant degradation occurring even at moderate temperatures such as 75-80°C after extended exposure periods [17] [15]. The oxidative degradation pathway involves the formation of peroxy radicals along the polyethylene glycol backbone, leading to chain cleavage and the formation of lower molecular weight products [16] [18].
Primary degradation products include formic acid, aldehydes, and various low molecular weight esters [16] [18]. The formation of these compounds results from the oxidative cleavage of ether linkages within the PEG backbone, with formic acid being particularly prominent among the degradation products. This degradation pattern has been confirmed through spectroscopic analysis, showing the appearance of carbonyl and carboxylate functional groups as degradation markers [19].
Under nitrogen or vacuum conditions, amino-PEG12-alcohol demonstrates significantly enhanced thermal stability, with onset degradation temperatures increasing to 350-400°C [15] [20]. This dramatic improvement in thermal stability under inert conditions confirms that oxidative processes are the primary degradation mechanism at moderate temperatures. Vacuum conditions provide the greatest protection against degradation, with minimal molecular weight reduction observed even after prolonged exposure at 80°C [15] [19].
The enhanced stability under inert atmospheres makes amino-PEG12-alcohol suitable for high-temperature processing applications when appropriate atmospheric controls are implemented. This characteristic is particularly important for applications involving melt processing or elevated temperature synthesis reactions where thermal stability is critical [20].
Accelerated stability studies reveal that amino-PEG12-alcohol degradation follows first-order kinetics under constant temperature conditions [21] [22]. At 80°C in air, significant degradation occurs within 100 hours, with measurable changes in molecular weight and physical properties observed within the first 24 hours [15]. The degradation rate increases exponentially with temperature, following Arrhenius kinetics typical of thermally activated processes [21].
Differential scanning calorimetry studies of polyethylene glycol derivatives with similar molecular weights show melting transitions in the range of 40-65°C, depending on the exact molecular weight and degree of crystallinity [23] [24]. These thermal transitions represent physical changes rather than chemical degradation and are reversible under appropriate cooling conditions [21] [25].
Research on polyethylene glycol stabilization demonstrates that thermal degradation can be significantly reduced through the addition of phenolic antioxidants such as 2,2'-methylene-bis(4-methyl-6-tert-butylphenol) [15] [16]. These antioxidants function by scavenging peroxy radicals and terminating the oxidative chain reaction responsible for polymer degradation. The stabilization mechanism involves the reaction of antioxidant molecules with reactive oxygen species, preventing their interaction with the polymer backbone [16].
The reactivity profile of amino-PEG12-alcohol varies significantly with solution pH due to the ionization behavior of the terminal amino group. This pH dependence is critical for optimizing reaction conditions in bioconjugation applications and understanding the compound's behavior under different physiological and synthetic conditions.
The terminal amino group of amino-PEG12-alcohol exhibits typical aliphatic amine ionization behavior, with a pKa estimated around 9-10 based on similar PEG-amino derivatives [4] [5] [26]. At physiological pH (7.4), the amino group exists predominantly in the protonated form (NH₃⁺), carrying a positive charge that influences both solubility and reactivity characteristics [4] [27]. This ionization state affects the nucleophilicity of the amino group, with the neutral form (NH₂) being significantly more reactive toward electrophilic reagents [28] [29].
At acidic pH values below 5.0, the amino group remains fully protonated and exhibits minimal reactivity toward common bioconjugation reagents such as N-hydroxysuccinimide (NHS) esters [30] [29] [31]. This reduced reactivity under acidic conditions can be advantageous for selective modification strategies where controlled reactivity is desired [30].
Studies of PEG-NHS conjugation reactions demonstrate dramatic pH dependence, with reaction rates increasing significantly as pH increases from 7.4 to 9.0 [29] [31]. At pH 7.4, conjugation reactions proceed gradually and reach steady state within 2 hours, while at pH 9.0, reactions are completed within 10 minutes [29] [31]. This pH dependence reflects the increased proportion of neutral amino groups available for nucleophilic attack on electrophilic centers at higher pH values [28].
The hydrolysis half-life of NHS esters also shows strong pH dependence, exceeding 120 minutes at pH 7.4 but decreasing to below 9 minutes at pH 9.0 [29] [31]. This competing hydrolysis reaction must be considered when optimizing conjugation conditions, as excessively high pH values can lead to reagent degradation before productive conjugation occurs [29].
The terminal hydroxyl group of amino-PEG12-alcohol exhibits relatively stable behavior across the physiological pH range, remaining largely un-ionized except under strongly basic conditions [5] [26]. The hydroxyl group serves as a site for further derivatization through esterification or etherification reactions, with reactivity enhanced under mildly basic conditions that facilitate nucleophilic substitution mechanisms [1] [2] [11].
Under strongly basic conditions (pH > 10), the hydroxyl group may undergo deprotonation to form an alkoxide ion, significantly increasing its nucleophilicity [5]. This increased reactivity can be exploited for specific synthetic transformations but requires careful pH control to prevent unwanted side reactions [32].
Based on the pH-dependent reactivity profile, optimal conjugation conditions for amino-PEG12-alcohol typically involve pH values between 7.5 and 8.5, where the amino group maintains good nucleophilicity while minimizing competing hydrolysis reactions [28] [29] [33]. For reactions requiring maximum amino group reactivity, pH values up to 9.0 can be employed, provided that reaction times are kept short to prevent excessive reagent hydrolysis [29] [31].